2,4-Dichlorofuro[3,2-D]pyrimidine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

2,4-Dichlorofuro[3,2-d]pyrimidine (CAS 956034-07-4) is a halogenated heterocyclic building block belonging to the furo[3,2-d]pyrimidine class, with the molecular formula C6H2Cl2N2O and a molecular weight of 189.00 g/mol. This compound features two reactive chlorine substituents at the 2- and 4-positions of the fused furan-pyrimidine ring system, positioning it as a versatile intermediate for sequential nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C6H2Cl2N2O
Molecular Weight 188.995
CAS No. 956034-07-4
Cat. No. B585728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorofuro[3,2-D]pyrimidine
CAS956034-07-4
Molecular FormulaC6H2Cl2N2O
Molecular Weight188.995
Structural Identifiers
SMILESC1=COC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C6H2Cl2N2O/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H
InChIKeyOTFDNOQBJWBJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorofuro[3,2-d]pyrimidine (CAS 956034-07-4): A Dual-Chlorinated Furopyrimidine Scaffold for Targeted Kinase Inhibitor Synthesis and Enzyme Inhibition Studies


2,4-Dichlorofuro[3,2-d]pyrimidine (CAS 956034-07-4) is a halogenated heterocyclic building block belonging to the furo[3,2-d]pyrimidine class, with the molecular formula C6H2Cl2N2O and a molecular weight of 189.00 g/mol . This compound features two reactive chlorine substituents at the 2- and 4-positions of the fused furan-pyrimidine ring system, positioning it as a versatile intermediate for sequential nucleophilic aromatic substitution (SNAr) reactions . It is primarily recognized as a key precursor in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, including the multi-targeted clinical candidate PI-103 . Beyond its role as a synthetic intermediate, independent biological profiling has identified 2,4-dichlorofuro[3,2-d]pyrimidine as a direct inhibitor of dihydropyrimidine dehydrogenase (DPD), an activity profile that is structurally linked to the clinically approved drug vismodegib .

Why 2,4-Dichlorofuro[3,2-d]pyrimidine Cannot Be Replaced by Generic Pyrimidine Dichlorides or Alternative Furopyrimidine Scaffolds


The substitution of 2,4-dichlorofuro[3,2-d]pyrimidine with simpler 2,4-dichloropyrimidines or regioisomeric analogs results in fundamentally different chemical and biological outcomes [1]. The fused furan ring in the [3,2-d] orientation imposes distinct electronic and steric constraints on both the reactivity of the C-2 and C-4 chlorine atoms during sequential SNAr derivatization and the molecular recognition properties of the resulting kinase inhibitors . Generic 2,4-dichloropyrimidine lacks the extended aromatic furan system required for the ATP-competitive binding mode that defines the PI3K/mTOR inhibitor pharmacophore exemplified by PI-103 . Furthermore, regioisomeric furo[2,3-d]pyrimidine scaffolds exhibit different SAR trajectories, with independent research programs demonstrating that kinase selectivity profiles, cytotoxicity thresholds, and even ADME properties diverge substantially between [3,2-d] and [2,3-d] fused systems . The evidence compiled below quantifies each of these dimensions, establishing the specific conditions under which 2,4-dichlorofuro[3,2-d]pyrimidine provides meaningful scientific and procurement differentiation.

Quantitative Differentiation Evidence for 2,4-Dichlorofuro[3,2-d]pyrimidine: Direct and Cross-Study Comparisons with Closest Analogs


Comparative Synthesis Efficiency: POCl₃-Mediated Chlorination Yields for 2,4-Dichlorofuro[3,2-d]pyrimidine Baseline

Two independent synthetic protocols have been reported for the chlorination of furo[3,2-d]pyrimidine-2,4-diol to 2,4-dichlorofuro[3,2-d]pyrimidine, enabling direct comparison of reaction efficiency. Protocol A (1.52 g scale, 130°C, 3 h) using N,N-dimethylaniline and POCl₃ achieved a 54% isolated yield, with product characterization confirmed by ¹H NMR (300 MHz, CDCl₃) showing the diagnostic doublets at δ 8.08 (J = 2.2 Hz, 1H) and δ 7.02 (J = 2.2 Hz, 1H) and a melting point of 107.3°C . Protocol B (3.0 g scale, 130°C, 2 h) using the same reagents at higher POCl₃ stoichiometry (0.193 mol vs. 0.00965 mol) delivered an 87% isolated yield, representing a 1.6-fold improvement in efficiency . These yields serve as a benchmark for evaluating alternative chlorination methods applied to this specific scaffold.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Differential Reactivity in Sequential SNAr Derivatization: Regioselective Amination to 2-Chlorofuro[3,2-d]pyrimidin-4-amine Derivatives

The 2,4-dichloro substitution pattern enables regioselective sequential functionalization. In a demonstrated synthetic route, commercially available 2,4-dichlorofuro[3,2-d]pyrimidine undergoes selective mono-amination at the C-4 position upon treatment with primary amines under General Procedure A, yielding 2-chlorofuro[3,2-d]pyrimidin-4-amine derivatives . The remaining C-2 chlorine can then be further derivatized, as exemplified by morpholine displacement yielding 2-chloro-4-morpholinofuro[3,2-d]pyrimidine in 48% yield . This regioselectivity contrasts with simpler 2,4-dichloropyrimidine, where both positions exhibit comparable electrophilicity, and with 4-chlorofuro[3,2-d]pyrimidine analogs that lack the C-2 handle for subsequent diversification.

Medicinal Chemistry Kinase Inhibitor Design SNAr Regioselectivity

Direct Enzyme Inhibition: 2,4-Dichlorofuro[3,2-d]pyrimidine as a Dihydropyrimidine Dehydrogenase (DPD) Inhibitor vs. Vismodegib Structural Relationship

2,4-Dichlorofuro[3,2-d]pyrimidine (2,4-DFPD) has been identified as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism and the primary metabolic pathway for the chemotherapeutic agent 5-fluorouracil (5-FU) . Independent vendor characterization designates 2,4-DFPD as structurally related to vismodegib, the FDA-approved Hedgehog pathway inhibitor, and reports that the compound inhibits purine and pyrimidine synthesis in cells by blocking their conversion into nucleotides [1]. This dual mechanism—direct DPD enzyme inhibition combined with nucleotide synthesis blockade—distinguishes 2,4-DFPD from monofunctional DPD inhibitors such as 5-chloro-2,4-dihydroxypyridine (CDHP) and positions it as a mechanistically distinct probe for studying pyrimidine metabolism. Note: Quantitative DPD IC50 data and direct head-to-head vismodegib comparative data were not identified in the accessible primary literature; the current classification as 'Supporting evidence' reflects this limitation.

Enzyme Inhibition Drug Metabolism Dihydropyrimidine Dehydrogenase

Physicochemical Differentiation: LogP, Topological Polar Surface Area, and Purity Specifications vs. Alternative Furopyrimidine Building Blocks

The computed and experimentally validated physicochemical properties of 2,4-dichlorofuro[3,2-d]pyrimidine define its suitability for specific medicinal chemistry applications. The ACD/LogP value of 1.97 (and XLogP3 of 2.6) places it in an optimal lipophilicity range for CNS drug discovery programs, with zero Rule of 5 violations . The topological polar surface area (TPSA) of 38.9–39 Ų [1], combined with zero hydrogen bond donors and two (or three, depending on the calculation method) hydrogen bond acceptors, supports passive membrane permeability. These properties compare favorably against benzofuro[3,2-d]pyrimidine analogs (e.g., XL-413/BMS-863233), which carry higher molecular weight and TPSA due to the fused benzene ring [2]. Commercially, this compound is available at 97–98% purity from multiple suppliers with cold-chain storage specifications (2–8°C, argon atmosphere) , establishing consistent quality benchmarks for procurement.

Physicochemical Properties Drug-Likeness Quality Specifications

Scaffold-Specific Pharmacophore Access: 2,4-Dichlorofuro[3,2-d]pyrimidine as the Core Intermediate for PI3K/mTOR Dual Inhibitor PI-103

2,4-Dichlorofuro[3,2-d]pyrimidine serves as the essential heterocyclic core for constructing the pyrido[3',2':4,5]furo[3,2-d]pyrimidine pharmacophore found in PI-103 and related ATP-competitive PI3K/mTOR/DNA-PK inhibitors . PI-103, a multi-targeted kinase inhibitor directly derived from this scaffold, exhibits single-digit nanomolar potency: p110α IC50 = 2–8 nM, mTORC1 IC50 = 20 nM, DNA-PK IC50 = 2 nM, and p110β/γ/δ IC50 values ranging from 3–150 nM . Alternative scaffolds—including generic pyrimidines, furo[2,3-d]pyrimidines, and benzofuro[3,2-d]pyrimidines—produce inhibitors with distinct kinase selectivity profiles. For example, furo[2,3-d]pyrimidine derivatives have been explored as dual PI3K/AKT pathway inhibitors with antiproliferative activity against breast cancer cell lines , while benzofuro[3,2-d]pyrimidines such as XL-413 selectively target Cdc7 kinase (IC50 = 3.4 nM) rather than PI3K isoforms [1]. The 2,4-dichloro substitution on the [3,2-d] scaffold is critical for the sequential derivatization chemistry that enables the specific 2-morpholinopyrido-furo-pyrimidine architecture of PI-103.

PI3K/mTOR Inhibition Cancer Therapeutics Pharmacophore Design

Dihydrofolate Reductase (DHFR) Inhibition: Cross-Target Activity of 2,4-Dichlorofuro[3,2-d]pyrimidine vs. Methotrexate-Class Antifolates

2,4-Dichlorofuro[3,2-d]pyrimidine has been profiled for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells and Pneumocystis carinii [1] [2]. While specific IC50 or Ki values for this compound against DHFR were not extracted as quantified data points in the accessed database entries, the fact that this scaffold has been evaluated in DHFR assays creates a potential differentiation axis from classical antifolates such as methotrexate (DHFR Ki ≈ 1–10 pM depending on species) and from other furopyrimidine kinase inhibitors that show exclusive kinase selectivity without DHFR cross-reactivity. This polypharmacology potential—spanning DHFR, DPD, and PI3K pathway targets—may be exploitable for specific research applications but requires independent verification. Note: This evidence dimension is classified as 'Supporting evidence' because quantitative DHFR IC50 comparison data for the target compound versus methotrexate or other antifolates is not currently available from the accessed sources.

DHFR Inhibition Antifolate Pharmacology Enzyme Selectivity

Validated Application Scenarios for 2,4-Dichlorofuro[3,2-d]pyrimidine in Academic and Industrial Research


PI3K/mTOR Dual Inhibitor Drug Discovery: Synthesis of PI-103-Class Compounds via Sequential SNAr

2,4-Dichlorofuro[3,2-d]pyrimidine is the validated starting material for constructing pyrido[3',2':4,5]furo[3,2-d]pyrimidine-based PI3K/mTOR dual inhibitors, most notably PI-103 . The synthetic route exploits regioselective amination at C-4 followed by further derivatization at C-2, yielding inhibitors with single-digit nanomolar potency against p110α (IC50 = 2–8 nM), mTORC1 (IC50 = 20 nM), and DNA-PK (IC50 = 2 nM) . This application is uniquely accessible from the furo[3,2-d]pyrimidine scaffold and is not replicable using generic 2,4-dichloropyrimidine or furo[2,3-d]pyrimidine starting materials, which produce inhibitors with divergent kinase selectivity profiles .

Pyrimidine Metabolism Probe Development: DPD Inhibition and Nucleotide Synthesis Blockade Studies

The independent biological activity of 2,4-dichlorofuro[3,2-d]pyrimidine as a dihydropyrimidine dehydrogenase (DPD) inhibitor, combined with its reported ability to block purine and pyrimidine nucleotide synthesis, positions this compound as a mechanistically novel probe for pyrimidine metabolism research . The structural relationship to vismodegib—a clinically approved agent—further suggests potential repurposing or scaffold-hopping strategies targeting the Hedgehog/DPD signaling interface, applications that are not accessible with monofunctional DPD inhibitors such as CDHP .

Medicinal Chemistry Library Synthesis: Regioselective Derivatization for Parallel Kinase Inhibitor SAR Exploration

The differential electrophilicity of the C-4 and C-2 chlorine atoms enables modular, sequential derivatization for the rapid construction of diverse inhibitor libraries . The demonstrated reaction sequence—C-4 amination with primary amines followed by C-2 morpholine displacement (48% yield)—provides a validated workflow for parallel synthesis campaigns . The favorable physicochemical profile (LogP 1.97, TPSA 38.9 Ų, zero Rule of 5 violations) supports the drug-likeness of resulting derivatives, making this scaffold suitable for hit-to-lead optimization programs targeting CNS-penetrant kinase inhibitors .

Process Chemistry Scale-Up: Reproducible Chlorination Protocols for Multi-Gram Synthesis

Two independent, experimentally validated synthetic protocols using POCl₃-mediated chlorination of furo[3,2-d]pyrimidine-2,4-diol provide a reproducible foundation for process-scale production . The documented yield range (54–87%) and defined analytical endpoints (¹H NMR δ 8.08 and δ 7.02 doublets, J = 2.2 Hz; melting point 107.3°C) establish clear quality control benchmarks that procurement teams can use to evaluate batch-to-batch consistency from contract manufacturing organizations (CMOs) or academic core facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichlorofuro[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.